molecular formula C8H11NO2S B11905545 Methyl 2-isopropylthiazole-4-carboxylate CAS No. 336193-96-5

Methyl 2-isopropylthiazole-4-carboxylate

Cat. No.: B11905545
CAS No.: 336193-96-5
M. Wt: 185.25 g/mol
InChI Key: UYSSLFVYXVTXCD-UHFFFAOYSA-N
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Description

Methyl 2-isopropylthiazole-4-carboxylate is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their aromaticity, which is due to the delocalization of π-electrons.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-isopropylthiazole-4-carboxylate typically involves the reaction of methyl alpha-chloroacetoacetate with thioamide derivatives in absolute ethanol. This reaction yields the corresponding methyl ester derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-isopropylthiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Methyl 2-isopropylthiazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-isopropylthiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can modulate biochemical pathways by activating or inhibiting enzymes and receptors. This modulation can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

    Thiazole: The parent compound with a five-membered ring containing sulfur and nitrogen.

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure

Uniqueness: Methyl 2-isopropylthiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-isopropylthiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-tubercular research. This article synthesizes current findings regarding its biological activity, mechanisms of action, and potential applications.

The exact mechanism of action of this compound remains partially elucidated. However, it is believed to interact with specific enzymes and receptors within microbial cells, inhibiting essential biochemical pathways. The thiazole ring contributes to these interactions, enhancing the compound's antimicrobial properties.

Antimicrobial Properties

Research has demonstrated that thiazole derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens:

  • Mycobacterium tuberculosis : A study identified several thiazole derivatives with promising activity against M. tuberculosis H37Rv. Methyl 2-amino-5-benzylthiazole-4-carboxylate showed an MIC of 0.06 mg/ml (240 nM), indicating strong anti-tubercular potential .
  • Antifungal Activity : Thiazole derivatives have also been shown to possess antifungal properties, with some compounds demonstrating MIC values comparable to established antifungals like miconazole .

Cytotoxic Effects

Recent investigations into the cytotoxic effects of thiazole derivatives have revealed that some compounds exhibit significant cytotoxicity against cancer cell lines. For instance, certain derivatives have shown IC50 values below 6.79% in various cancer cell lines, indicating their potential as anticancer agents .

Comparative Biological Activity

The following table summarizes the biological activities and relevant metrics of this compound and related compounds:

CompoundTarget Pathogen/Cell LineMIC/IC50 ValuesActivity Type
Methyl 2-amino-5-benzylthiazole-4-carboxylateM. tuberculosis H37RvMIC = 0.06 mg/ml (240 nM)Antimicrobial
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylatemtFabH enzymeIC50 = 0.95 mg/ml (2.43 µM)Enzyme Inhibition
This compoundVarious cancer cell linesIC50 < 6.79%Cytotoxic

Case Studies

  • Anti-Tubercular Research : A study focused on modifying naturally occurring antibiotics to enhance efficacy against drug-resistant M. tuberculosis. The research identified methyl 2-amino-5-benzylthiazole-4-carboxylate as a leading candidate due to its low MIC value compared to traditional treatments .
  • Cytotoxicity in Cancer Research : Another investigation assessed the cytotoxic effects of thiazole derivatives on various cancer cell lines, revealing that these compounds could significantly reduce cell viability, suggesting their potential use in cancer therapy .

Properties

CAS No.

336193-96-5

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

methyl 2-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C8H11NO2S/c1-5(2)7-9-6(4-12-7)8(10)11-3/h4-5H,1-3H3

InChI Key

UYSSLFVYXVTXCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CS1)C(=O)OC

Origin of Product

United States

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